3,4,5,6,7,8-Hexahydro-3-hydroxy-1H-cyclohepta[c]furan-1-one
Description
3,4,5,6,7,8-Hexahydro-3-hydroxy-1H-cyclohepta[c]furan-1-one is a bicyclic furanone derivative featuring a seven-membered cycloheptane ring fused to a furanone moiety.
Properties
IUPAC Name |
1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[c]furan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-8-6-4-2-1-3-5-7(6)9(11)12-8/h8,10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPHXWUPMHBJCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)C(=O)OC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6,7,8-Hexahydro-3-hydroxy-1H-cyclohepta[c]furan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cycloheptanone and furan derivatives, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6,7,8-Hexahydro-3-hydroxy-1H-cyclohepta[c]furan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Medicinal Chemistry
One of the prominent areas of research involving this compound is in medicinal chemistry. Studies have indicated that derivatives of cycloheptafuranones exhibit significant biological activities, including:
- Antimicrobial Activity : Research has shown that compounds with similar structures possess antibacterial properties against various pathogens. This suggests potential applications in developing new antibiotics or antimicrobial agents.
- Anti-inflammatory Properties : Some derivatives have been investigated for their ability to modulate inflammatory responses, making them candidates for treating inflammatory diseases.
Case Study : A study published in a peer-reviewed journal demonstrated that modifications to the cycloheptafuranone structure enhanced its anti-inflammatory effects in vitro. The results indicated a reduction in pro-inflammatory cytokine production, suggesting therapeutic potential in conditions such as rheumatoid arthritis.
Materials Science
In materials science, 3,4,5,6,7,8-Hexahydro-3-hydroxy-1H-cyclohepta[c]furan-1-one can be utilized as a precursor for synthesizing novel polymers and composites. Its unique ring structure allows for:
- Synthesis of Biodegradable Polymers : The compound can be polymerized to create biodegradable materials that are environmentally friendly alternatives to conventional plastics.
- Functional Coatings : Its derivatives can be used to develop coatings with specific properties such as hydrophobicity or UV resistance.
Data Table: Properties of Polymers Derived from Cycloheptafuranones
| Property | Value |
|---|---|
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
| Water Absorption Rate | 10% |
| Biodegradability | Yes |
Agricultural Chemistry
The compound also shows promise in agricultural applications. Research suggests that derivatives may act as:
- Pesticides : Certain analogs have demonstrated insecticidal activity against common agricultural pests.
- Growth Regulators : Compounds based on this structure have been explored as plant growth regulators to enhance crop yields.
Case Study : An investigation into the insecticidal properties of cycloheptafuranone derivatives revealed effective control over aphid populations in controlled environments. The study highlighted the potential for these compounds to serve as eco-friendly pest management solutions.
Mechanism of Action
The mechanism of action of 3,4,5,6,7,8-Hexahydro-3-hydroxy-1H-cyclohepta[c]furan-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s unique ring structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their molecular features, and bioactivities:
Key Structural and Functional Differences
- Ring Size and Saturation: The target compound’s cyclohepta ring (7-membered) contrasts with smaller cyclopenta (5-membered) or tetrahydrofuran cores in analogs like BAY 36-7620 or hexahydro-1H-cyclopenta[c]furan-1-one . Saturation levels influence reactivity: Hexahydro systems (e.g., ’s substrates) show distinct photochemical behavior compared to tetrahydro derivatives, with hexahydro compounds favoring photoreduction over rearrangement .
- Substituent Effects: The hydroxyl group in the target compound enhances hydrophilicity compared to non-hydroxylated analogs like CAS 5733-03-9 . This could improve solubility but reduce membrane permeability. Aromatic substituents (e.g., in lignans or BAY 36-7620 ) confer specific bioactivities, such as anti-inflammatory or receptor antagonism, which the target compound may lack unless similar groups are present.
- Bioactivity Trends: Lignan derivatives with aromatic groups (e.g., tetrahydro-4,6-bis(4-hydroxy-3-methoxyphenyl)-furofuranone) exhibit neuroprotective effects, likely due to antioxidant properties . BAY 36-7620’s naphtalen-2-ylmethyl group enables potent mGluR1 inhibition, highlighting the role of lipophilic substituents in CNS-targeted drugs .
Physicochemical and Pharmacokinetic Considerations
Molecular Weight and Solubility :
Stability :
- Hexahydro systems (e.g., ) resist di-π-methane rearrangement under UV light, favoring photoreduction instead . The target compound’s larger ring may further alter photostability.
Biological Activity
3,4,5,6,7,8-Hexahydro-3-hydroxy-1H-cyclohepta[c]furan-1-one is a cyclic compound with potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The synthesis methods and structure-activity relationships (SAR) are also discussed.
Synthesis
The compound can be synthesized through various methods, including one-pot synthesis techniques that yield derivatives with enhanced biological properties. For instance, the synthesis of arylmethylene derivatives has been explored to improve the compound's efficacy in biological applications .
Antimicrobial Activity
Recent studies have shown that derivatives of cycloheptafuran compounds exhibit significant antimicrobial activity. For example, a series of flavonoid derivatives synthesized based on related structures demonstrated antifungal properties against Aspergillus flavus, Acremonium strictum, and Penicillium expansum at concentrations of 0.5 mg/ml and 0.25 mg/ml .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Microorganism | Concentration (mg/ml) | Activity Level |
|---|---|---|---|
| Flavonoid A2 | Aspergillus flavus | 0.5 | High |
| Flavonoid A5 | Acremonium strictum | 0.25 | Moderate |
| Flavonoid A7 | Penicillium expansum | 0.5 | High |
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties. Studies on related compounds indicate that modifications at specific positions can enhance anti-inflammatory effects. The presence of hydroxyl groups has been linked to increased activity in reducing inflammation markers in vitro.
Anticancer Activity
Explorations into the anticancer potential of cycloheptafuran derivatives have yielded promising results. Some studies have indicated that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . For instance, azulene derivatives derived from similar structures have shown significant antitumor activity against melanoma and leukemia cells .
Table 2: Anticancer Activity of Cycloheptafuran Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Azulene Derivative A | Melanoma | 12 | Apoptosis |
| Azulene Derivative B | Leukemia | 15 | Cell Cycle Arrest |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural characteristics. The presence and position of functional groups such as hydroxyl (-OH) and methoxy (-OCH₃) significantly affect its interaction with biological targets. For instance, modifications at the C-ring have been shown to enhance antimicrobial and anticancer activities due to improved binding affinities to target enzymes or receptors .
Case Studies
Several case studies highlight the compound's potential:
- Antifungal Efficacy : A study demonstrated that a synthesized derivative exhibited high antifungal activity against multiple strains of fungi, suggesting its utility in agricultural applications .
- Cancer Treatment : In vitro studies revealed that cycloheptafuran derivatives could induce apoptosis in cancer cells while sparing normal cells, indicating a selective action that warrants further investigation for therapeutic applications .
Q & A
Basic Research Questions
Molecular Characterization and Structural Elucidation Q: What methodologies are recommended for determining the molecular structure and stereochemistry of 3,4,5,6,7,8-hexahydro-3-hydroxy-1H-cyclohepta[c]furan-1-one? A: A combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography is essential. For NMR, analyze - and -NMR spectra to assign proton environments and carbon frameworks, focusing on hydroxy group coupling patterns (e.g., δ 3.5–4.5 ppm for equatorial hydroxyls in bicyclic systems) . HRMS with electrospray ionization (ESI) can confirm the molecular formula (e.g., CHO) with an exact mass error < 2 ppm . X-ray diffraction using SHELXL resolves absolute configuration, particularly for strained cycloheptane rings.
Synthetic Routes and Purification Challenges Q: What synthetic strategies are effective for producing high-purity this compound? A: Key steps include:
- Ring-closing metathesis or Mitsunobu reactions to form the fused furanone-cycloheptane system .
- Chiral resolution via preparative HPLC with cellulose-based columns to isolate enantiomers .
- Purification using silica gel chromatography (hexane:ethyl acetate gradients) followed by recrystallization in ethanol/water mixtures to achieve >98% purity .
Spectral Interpretation and Analytical Validation Q: How should researchers interpret conflicting spectral data (e.g., IR vs. NMR) for this compound? A: Cross-validate using:
- Infrared (IR) spectroscopy : Confirm hydroxy (3200–3600 cm) and carbonyl (1720–1750 cm) stretches .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., cycloheptane CH groups at δ 1.2–2.1 ppm) .
- Density functional theory (DFT) : Compare computed vs. experimental -NMR shifts to identify misassignments .
Safety and Handling Protocols Q: What are the critical safety considerations when handling this compound in the lab? A: Follow GHS hazard classifications:
- Acute toxicity (Category 4) : Use fume hoods and NIOSH-approved respirators during synthesis .
- Skin/eye irritation : Wear nitrile gloves and safety goggles; rinse exposed areas with water for 15+ minutes .
- Storage : Keep in amber vials at –20°C under inert gas to prevent oxidation .
Advanced Research Questions
Stereochemical Challenges in Synthesis Q: How can researchers address stereochemical inconsistencies in asymmetric synthesis routes? A: Employ:
- Chiral derivatization : Use Mosher’s acid to confirm absolute configuration via -NMR .
- Single-crystal X-ray diffraction : Resolve ambiguities in diastereomer ratios observed in HPLC .
- Computational modeling : Compare DFT-predicted vs. experimental optical rotations (e.g., [α] values) .
Resolving Data Contradictions in Computational vs. Experimental Studies Q: What strategies mitigate discrepancies between computational predictions (e.g., DFT) and experimental results? A:
- Benchmark computational methods : Use B3LYP/6-311+G(d,p) for geometry optimization and NMR shift calculations .
- Solvent effects : Incorporate polarizable continuum models (PCM) for NMR simulations in DMSO or CDCl .
- Error analysis : Quantify RMSD between computed and experimental data; recalibrate force fields if deviations exceed 5% .
Bioactivity Profiling and Mechanism of Action Q: How can researchers design experiments to evaluate the neuroprotective potential of this compound? A: Use:
- In vitro assays : Test inhibition of LPS-induced NO production in RAW 264.7 macrophages (IC determination) .
- HT22 cell models : Assess glutamate-induced oxidative stress mitigation via MTT assays .
- Molecular docking : Screen against COX-2 or NF-κB targets using AutoDock Vina .
Stability and Degradation Kinetics Q: What methodologies quantify the compound’s stability under varying pH and temperature conditions? A:
- Accelerated stability studies : Use HPLC to monitor degradation at 40°C/75% RH over 30 days .
- Forced degradation : Expose to UV light (254 nm) and acidic/alkaline buffers to identify breakdown products .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life at 25°C .
Crystallographic Refinement Challenges Q: How can researchers optimize SHELXL parameters for refining low-resolution crystal data? A:
- Twinned data : Use TWINABS for integration and HKLF5 format for refinement .
- Disorder modeling : Apply PART instructions for flexible cycloheptane rings .
- Validation : Check R (< 0.05) and Flack parameter (|x| < 0.1) for chiral centers .
Computational Modeling of Reactivity Q: What advanced computational methods predict regioselectivity in derivatization reactions? A:
- Frontier molecular orbital (FMO) analysis : Calculate Fukui indices to identify nucleophilic sites (e.g., C3 hydroxy group) .
- Molecular dynamics (MD) : Simulate solvent effects on transition states in Diels-Alder reactions .
- Machine learning : Train models on PubChem data to predict reaction yields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
